Momelotinib - 1056634-68-4


Catalog Number: EVT-253058
CAS Number: 1056634-68-4
Molecular Formula: C₂₃H₂₂N₆O₂
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction


Momelotinib is a small-molecule inhibitor that acts on specific protein kinases involved in cellular signaling pathways. [, ] It primarily targets Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1). [, , , ] This kinase inhibition makes momelotinib a valuable tool for investigating the roles of these kinases in various cellular processes and diseases. [, , ]

Mechanism of Action
  • JAK1 and JAK2 Inhibition: Momelotinib potently inhibits both JAK1 and JAK2, kinases involved in signal transduction from cytokine receptors. [, , , ] By blocking these kinases, momelotinib disrupts signaling pathways that mediate inflammation, cell proliferation, and other cellular responses. [, , ]
  • ACVR1 Inhibition: Momelotinib also inhibits ACVR1, a receptor involved in the bone morphogenetic protein (BMP) signaling pathway. [, ] This pathway plays a crucial role in regulating iron metabolism through hepcidin, a hormone that controls iron absorption and release. [, ] By inhibiting ACVR1, momelotinib may suppress hepcidin production, increasing iron availability for red blood cell production. [, ]
  • Investigating Kinase Signaling: Researchers utilize momelotinib to elucidate the roles of JAK1, JAK2, and ACVR1 in various cellular processes. [, , ] This includes studying their involvement in inflammation, cell proliferation, differentiation, and disease pathogenesis. [, , ]
  • Modulating Immune Responses: Momelotinib's ability to inhibit JAK1 and JAK2 signaling makes it a valuable tool for investigating and potentially modulating immune responses. [] These kinases play critical roles in immune cell activation, differentiation, and cytokine production. []
  • Studying Iron Metabolism: The inhibitory effect of momelotinib on ACVR1 provides a tool for investigating the regulation of iron metabolism. [] Researchers can use momelotinib to understand how the BMP signaling pathway, through ACVR1, controls hepcidin expression and subsequently influences iron levels. []
Future Directions
  • Optimization of Momelotinib Derivatives: Further research can focus on developing momelotinib derivatives with enhanced potency and selectivity for specific kinases. [] This could lead to more targeted therapies with improved efficacy and fewer off-target effects. []
  • Combination Therapies: Investigating the synergistic potential of momelotinib with other therapeutic agents holds promise. [] Combining momelotinib with drugs that target different pathways could enhance treatment efficacy in various diseases. []
  • Personalized Medicine: Research can explore the use of genetic and molecular profiling to identify patients who would most likely benefit from momelotinib treatment. [] This personalized approach could optimize treatment outcomes and minimize adverse effects.


Relevance: Ruxolitinib is structurally related to Momelotinib, both belonging to the JAK inhibitor drug class. Both are ATP-competitive inhibitors, binding to the ATP-binding site of JAK kinases. While both drugs effectively reduce spleen size and alleviate symptoms, Ruxolitinib can worsen anemia in some MF patients, whereas Momelotinib often improves it [, , ]. This difference is likely due to Momelotinib's additional targeting of ACVR1. Clinically, these differences impact treatment choices for MF patients based on the severity of their anemia.


Relevance: Pacritinib is structurally different from Momelotinib, but both drugs are classified as JAK inhibitors and share the ability to improve anemia in MF patients, unlike Ruxolitinib or Fedratinib [, ]. This shared characteristic may be attributed to Pacritinib's potent inhibition of ACVR1, similar to Momelotinib. This overlap highlights the importance of ACVR1 inhibition in managing MF-related anemia.


Relevance: Jaktinib is directly derived from Momelotinib and is expected to have a similar mechanism of action and clinical profile []. Both drugs effectively reduce spleen size, alleviate symptoms, and improve anemia in MF patients []. The key distinction lies in Jaktinib's potentially improved pharmacokinetics, allowing for a more convenient dosing schedule compared to Momelotinib.


Relevance: Although structurally unrelated to Momelotinib, Linsitinib was investigated in combination with Momelotinib and the MEK inhibitor, Trametinib, for treating KRAS-driven lung cancer in preclinical studies []. Results showed that this triple combination effectively reduced tumor growth, highlighting the potential for synergistic effects when targeting multiple signaling pathways involved in cancer development and progression.


Relevance: Like Linsitinib, Trametinib was investigated in combination with Momelotinib in preclinical models of KRAS-driven lung cancer []. The study demonstrated that dual inhibition of TBK1/JAK (by Momelotinib) and MEK (by Trametinib) effectively suppressed tumor growth, supporting the potential of this combination for treating KRAS-mutant cancers.


Relevance: Sorafenib was investigated in combination with Momelotinib in preclinical models of hepatitis virus-associated liver cancer []. The results showed that combining these drugs synergistically suppressed cancer cell proliferation and reduced tumor burden, suggesting a potential therapeutic benefit for this specific type of liver cancer.


Relevance: JQ1 was investigated in combination with Momelotinib and Trametinib in preclinical studies of KRAS-driven lung cancer to address acquired resistance to the dual therapy []. Researchers found that JQ1 could prevent the development of resistance and synergize with the other inhibitors, reducing tumor growth. These findings highlight the potential for BET inhibitors like JQ1 to enhance the efficacy of Momelotinib-based therapies.


Relevance: In the phase 3 MOMENTUM trial, Momelotinib was directly compared to Danazol for treating anemic and symptomatic MF patients []. Results showed that Momelotinib was superior to Danazol in improving MF-related symptoms and achieving red blood cell transfusion independence. This head-to-head comparison established Momelotinib's clinical benefit over an existing therapeutic option for managing MF.


CAS Number


Product Name




Molecular Formula


Molecular Weight

414.5 g/mol



InChI Key





CYT 387

Canonical SMILES


Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.